molecular formula C14H20N2O3S B2364551 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide CAS No. 899956-59-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

Cat. No. B2364551
CAS RN: 899956-59-3
M. Wt: 296.39
InChI Key: RTPQFVJTOMLVAE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its physical state, storage conditions, purity, and more. For a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, it is a solid and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has led to the synthesis of compounds with variations of the N-substituents, such as methylene O-linked heterocycles and thioamide, which were evaluated for their antibacterial properties. For instance, a study on the synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents demonstrated that these compounds exhibited potent in vitro activities against resistant Gram-positive strains, including MRSA and VRE (S. Jang et al., 2004) here.

Anticancer Research

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably, certain compounds within this research demonstrated promising cytotoxicity, suggesting potential in designing new anticancer agents (Vivek Kumar et al., 2009) here.

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)13(17)15-11-5-7-12(8-6-11)16-9-4-10-20(16,18)19/h5-8H,4,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPQFVJTOMLVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

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